(4-((Cyclopropylmethyl)carbamoyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-((Cyclopropylmethyl)carbamoyl)phenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a phenyl ring, which is further substituted with a cyclopropylmethyl carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-((Cyclopropylmethyl)carbamoyl)phenyl)boronic acid typically involves the following steps:
Formation of the Phenylboronic Acid Intermediate: This can be achieved through the hydroboration of an appropriate phenyl derivative, followed by oxidation to yield the boronic acid.
Introduction of the Cyclopropylmethyl Carbamoyl Group: This step involves the reaction of the phenylboronic acid intermediate with cyclopropylmethyl isocyanate under controlled conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of recyclable catalysts may be employed to enhance efficiency and reduce waste.
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to yield the corresponding borane derivative.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Various substituted phenylboronic acids.
Scientific Research Applications
(4-((Cyclopropylmethyl)carbamoyl)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-((Cyclopropylmethyl)carbamoyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diol-containing molecules. This interaction is pH-dependent and can be exploited for various applications, such as targeted drug delivery and molecular recognition. The boronic acid group acts as a Lewis acid, facilitating the formation of boronate esters with diols, which can be reversed under acidic conditions .
Comparison with Similar Compounds
Phenylboronic Acid: A simpler analog with a phenyl ring directly attached to the boronic acid group.
4-Formylphenylboronic Acid: Contains a formyl group instead of the cyclopropylmethyl carbamoyl group, used in similar applications but with different reactivity profiles.
3-Formylphenylboronic Acid: Another analog with the formyl group in a different position on the phenyl ring, affecting its chemical behavior.
Uniqueness: (4-((Cyclopropylmethyl)carbamoyl)phenyl)boronic acid is unique due to the presence of the cyclopropylmethyl carbamoyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring specific molecular interactions and stability under various conditions.
Properties
IUPAC Name |
[4-(cyclopropylmethylcarbamoyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BNO3/c14-11(13-7-8-1-2-8)9-3-5-10(6-4-9)12(15)16/h3-6,8,15-16H,1-2,7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKCMWAYHJQWBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCC2CC2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.